molecular formula C11H10O4S B8552342 7-Methoxynaphthalene-2-sulfonic acid

7-Methoxynaphthalene-2-sulfonic acid

Cat. No. B8552342
M. Wt: 238.26 g/mol
InChI Key: CKARHIGQRRNVFD-UHFFFAOYSA-N
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Patent
US05958918

Procedure details

A mixture of 7-methoxynaphthalene-2-sulfonic acid, sodium salt (8.12 g, 31.1 mmol) in 80 mL of thionyl chloride is heated at 80° C. for 3 hours. A few drops of DMF is added with vigorous bubbling resulting and the mixture is heated for an additional 1.5 hours. The mixture is allowed to cool to room temperature and concentrated in vacuo. The residue is diluted in EtOAc and washed successively with water (2×), 1 N HCl solution and saturated NaCl. The organic layer is dried over anhydrous MgSO4, filtered and concentrated. The crude product is purified by column chromatography eluting with 20% EtOAc/hexanes to afford the title compound (5.2 g, 20.2 mmol) as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.12 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][C:9]([S:13]([OH:16])(=O)=[O:14])=[CH:10]2)=[CH:5][CH:4]=1.[Na].S(Cl)([Cl:20])=O>CN(C=O)C>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][C:9]([S:13]([Cl:20])(=[O:16])=[O:14])=[CH:10]2)=[CH:5][CH:4]=1 |^1:16|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C2C=CC(=CC2=C1)S(=O)(=O)O
Name
Quantity
8.12 g
Type
reactant
Smiles
[Na]
Name
Quantity
80 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
with vigorous bubbling
CUSTOM
Type
CUSTOM
Details
resulting
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated for an additional 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue is diluted in EtOAc
WASH
Type
WASH
Details
washed successively with water (2×), 1 N HCl solution and saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product is purified by column chromatography
WASH
Type
WASH
Details
eluting with 20% EtOAc/hexanes

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2C=CC(=CC2=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 20.2 mmol
AMOUNT: MASS 5.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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